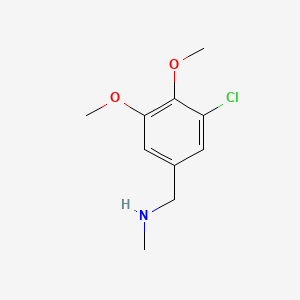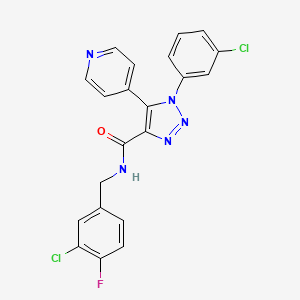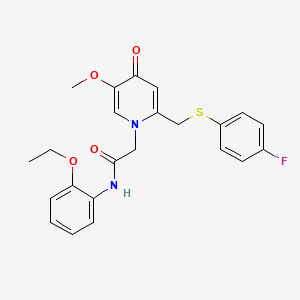![molecular formula C17H19FN4O2 B2975289 (3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415469-18-8](/img/structure/B2975289.png)
(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone, commonly known as FLPM, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FLPM is a piperidine-based compound that has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
FLPM exerts its inhibitory activity by binding to the active site of the target enzyme or receptor, thereby preventing the substrate from binding and inhibiting the enzymatic activity. The compound has been shown to exhibit high selectivity towards its targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects
FLPM has been shown to exhibit a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, the compound has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin by inhibiting their degradation by monoamine oxidase A and B. This effect has potential applications in the treatment of various neurological disorders, including depression and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FLPM has several advantages for use in lab experiments, including its high potency and selectivity towards its targets, as well as its ease of synthesis and purification. However, the compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on FLPM. These include:
1. Further optimization of the synthesis process to increase the yield and purity of the compound.
2. Investigating the potential applications of FLPM in the treatment of various neurological disorders, including depression and Parkinson's disease.
3. Studying the potential applications of FLPM as a tool for studying the role of various enzymes and receptors in physiological processes.
4. Investigating the potential applications of FLPM in the treatment of various cancers, as the compound has been shown to exhibit potent inhibitory activity against certain cancer cell lines.
5. Exploring the potential applications of FLPM in the development of novel drugs for various diseases, including Alzheimer's disease and diabetes.
Conclusion
In conclusion, FLPM is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of FLPM and to optimize its use in scientific research.
Synthesemethoden
The synthesis of FLPM involves several steps, including the condensation of 3-fluorobenzaldehyde with 4-(6-methoxypyrimidin-4-ylamino)piperidine, followed by reduction with sodium borohydride to yield the final product. The synthesis process has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
FLPM has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes and receptors play crucial roles in various physiological processes, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-24-16-10-15(19-11-20-16)21-14-5-7-22(8-6-14)17(23)12-3-2-4-13(18)9-12/h2-4,9-11,14H,5-8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQWVMJLMZFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)







![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2975228.png)
![3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2975229.png)